molecular formula C21H18N2S B5069901 N-(3,4-dimethylphenyl)-4-(2-naphthyl)-1,3-thiazol-2-amine

N-(3,4-dimethylphenyl)-4-(2-naphthyl)-1,3-thiazol-2-amine

Cat. No. B5069901
M. Wt: 330.4 g/mol
InChI Key: FKUJCUWCWJVXKX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3,4-dimethylphenyl)-4-(2-naphthyl)-1,3-thiazol-2-amine is a heterocyclic compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as DMNTA and has been synthesized using various methods.

Mechanism of Action

The exact mechanism of action of DMNTA is not well understood. However, it has been proposed that DMNTA exerts its antitumor activity by inhibiting the activity of topoisomerase II, an enzyme that is essential for DNA replication and repair. DMNTA has also been found to inhibit the production of inflammatory cytokines such as TNF-α and IL-6.
Biochemical and Physiological Effects
DMNTA has been found to exhibit various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells by activating the caspase pathway. DMNTA has also been found to inhibit the migration and invasion of cancer cells.

Advantages and Limitations for Lab Experiments

One of the main advantages of DMNTA is its potent antitumor activity against various cancer cell lines. It has also been found to exhibit low toxicity towards normal cells. However, the synthesis of DMNTA is relatively complex and requires specialized equipment and expertise. The purity of the compound is also crucial for its biological activity.

Future Directions

There are several future directions for the study of DMNTA. One of the areas of research is the development of more efficient and scalable synthesis methods. The investigation of the structure-activity relationship of DMNTA and its derivatives is also an area of interest. Moreover, the exploration of the potential use of DMNTA in combination therapy with other anticancer agents is another direction for future research. Finally, the investigation of the potential use of DMNTA as a fluorescent probe for the detection of metal ions is also an area of interest.
Conclusion
In conclusion, DMNTA is a heterocyclic compound that has gained significant attention in the scientific community due to its potential applications in various fields. The synthesis of DMNTA involves the reaction of 2-naphthylamine and 3,4-dimethylbenzaldehyde with thiosemicarbazide. DMNTA has been extensively studied for its potential applications in medicinal chemistry, material science, and analytical chemistry. It has been found to exhibit potent antitumor activity against various cancer cell lines and has been investigated for its potential use as an anti-inflammatory agent. The exact mechanism of action of DMNTA is not well understood, and future research is needed to explore its potential applications further.

Synthesis Methods

The synthesis of DMNTA involves the reaction of 2-naphthylamine and 3,4-dimethylbenzaldehyde with thiosemicarbazide in the presence of glacial acetic acid. The reaction mixture is refluxed for several hours, and the resulting product is purified using recrystallization. The purity of the compound is confirmed using various analytical techniques such as NMR, IR, and mass spectrometry.

Scientific Research Applications

DMNTA has been extensively studied for its potential applications in various fields such as medicinal chemistry, material science, and analytical chemistry. In medicinal chemistry, DMNTA has been found to exhibit potent antitumor activity against various cancer cell lines. It has also been investigated for its potential use as an anti-inflammatory agent.
In material science, DMNTA has been used as a building block for the synthesis of various organic semiconductors. It has also been investigated for its potential use as a fluorescent probe for the detection of metal ions.
In analytical chemistry, DMNTA has been used as a derivatizing agent for the determination of various compounds such as amino acids, peptides, and carbohydrates.

properties

IUPAC Name

N-(3,4-dimethylphenyl)-4-naphthalen-2-yl-1,3-thiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N2S/c1-14-7-10-19(11-15(14)2)22-21-23-20(13-24-21)18-9-8-16-5-3-4-6-17(16)12-18/h3-13H,1-2H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKUJCUWCWJVXKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC2=NC(=CS2)C3=CC4=CC=CC=C4C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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